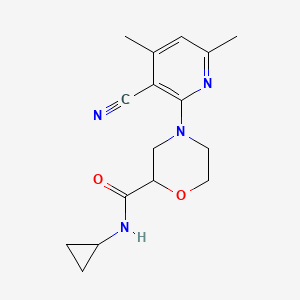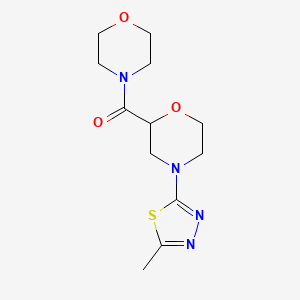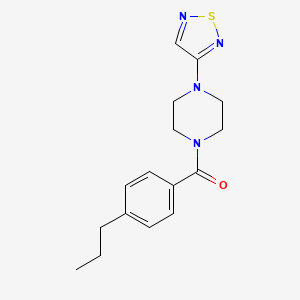![molecular formula C16H19F5N4O B12264821 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12264821.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium bicarbonate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-Trifluoromethylphenyl)piperidin-1-yl]carbonylamino]benzoic acid
- 4,4-Difluoropiperidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluoropiperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C16H19F5N4O |
|---|---|
Peso molecular |
378.34 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H19F5N4O/c17-15(18)4-9-24(10-5-15)13(26)11-2-7-25(8-3-11)14-22-6-1-12(23-14)16(19,20)21/h1,6,11H,2-5,7-10H2 |
Clave InChI |
ZFMBPZYAGXGAIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264748.png)


![4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264767.png)
![4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B12264769.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12264782.png)

![N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264792.png)
![3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12264793.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12264816.png)
![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264820.png)
![2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12264826.png)
![4-Methyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12264829.png)
![1-(4-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264833.png)
